Titanium(2+) bis(phenylmethanide)
Description
Titanium(2+) bis(phenylmethanide) is an organometallic compound featuring a titanium(II) center coordinated by two phenylmethanide (benzyl, C₆H₅CH₂⁻) ligands. The titanium(II) oxidation state is less common than titanium(IV) in coordination chemistry, imparting unique redox reactivity and structural characteristics. This complex is typically synthesized via transmetallation or reduction of titanium(IV) precursors in anhydrous conditions. Its applications span catalytic processes (e.g., olefin polymerization) and materials science, though its air- and moisture-sensitive nature necessitates rigorous handling .
Properties
CAS No. |
37096-06-3 |
|---|---|
Molecular Formula |
C14H14Ti |
Molecular Weight |
230.13 g/mol |
IUPAC Name |
methanidylbenzene;titanium(2+) |
InChI |
InChI=1S/2C7H7.Ti/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H2;/q2*-1;+2 |
InChI Key |
ZRDHAWVFZDSFOW-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Ti+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Titanium(2+) bis(phenylmethanide) typically involves the reaction of titanium(IV) chloride with phenylmethanide anions under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound. The general reaction can be represented as follows:
TiCl4+2PhCH2−→Ti(PhCH2)2+2Cl−
Industrial Production Methods
Industrial production of Titanium(2+) bis(phenylmethanide) may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Titanium(2+) bis(phenylmethanide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states or even elemental titanium under specific conditions.
Substitution: The phenylmethanide ligands can be substituted with other ligands, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using ligands with higher binding affinities or under specific solvent conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) compounds, while reduction could produce titanium(0) or titanium(II) species.
Scientific Research Applications
Titanium(2+) bis(phenylmethanide) has several scientific research applications, including:
Catalysis: It can act as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as high strength and corrosion resistance.
Biological Applications: Research is ongoing to explore its potential use in biomedical applications, including drug delivery and imaging.
Mechanism of Action
The mechanism of action of Titanium(2+) bis(phenylmethanide) involves its ability to coordinate with other molecules and ions. This coordination can alter the electronic properties of the compound, making it reactive in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Oxidation State and Stability
Titanium complexes exhibit diverse stability profiles depending on oxidation states and ligand environments:
| Compound | Oxidation State | Ligand Type | Stability Characteristics |
|---|---|---|---|
| Titanium(2+) bis(phenylmethanide) | +2 | Phenylmethanide (bulky) | Air-sensitive; prone to oxidation |
| Titanium(4+) benzoate | +4 | Benzoate (chelating) | Highly stable; inert to air/moisture |
| Titanium(2+) bis(2-hydroxypropanoate) | +2 | Carboxylate (chelating) | Moderate stability; hydrolyzes slowly |
Key Insight : Titanium(II) complexes like the phenylmethanide derivative are stronger reducing agents but less stable than their titanium(IV) counterparts due to the lower oxidation state .
Ligand Effects on Structure and Reactivity
The phenylmethanide ligand’s steric bulk and weak electron-donating properties contrast sharply with other ligands:
- Phenylmethanide vs. Cyclopentadienide (Cp): Titanium(4+) chloride 1,1'-methanediylbiscyclopenta-2,4-dienide(1:2:1) (from ) features Cp ligands, which are stronger π-donors. This enhances metal-ligand bond strength and stabilizes higher oxidation states, unlike phenylmethanide’s σ-dominant bonding .
- Phenylmethanide vs. Carboxylate: Titanium(2+) bis(2-hydroxypropanoate) () benefits from chelating carboxylate ligands, improving solubility in polar solvents. Phenylmethanide’s hydrophobicity limits aqueous compatibility but enhances solubility in organic matrices .
Structural and Crystallographic Data
Crystallographic studies using SHELX programs () reveal distinct structural trends:
Note: The phenylmethanide complex’s bond lengths are theorized to be longer than those in titanium(IV) complexes due to reduced electron density at the Ti(II) center.
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